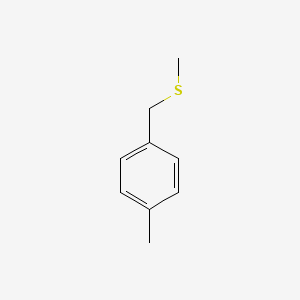

methyl(4-methylbenzyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWQBORWKRUWCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and formula of methyl(4-methylbenzyl)sulfane

Technical Monograph: Methyl(4-methylbenzyl)sulfane Molecular Architecture, Synthesis, and Pharmacological Liability

Executive Summary

Methyl(4-methylbenzyl)sulfane (CAS: 5452-83-5), also known as p-xylyl methyl sulfide, represents a specific class of aryl-alkyl thioethers utilized in organic synthesis and flavor chemistry.[1] For drug development professionals, this molecule serves as a critical model for understanding thioether bioisosterism and metabolic oxidation liabilities. This guide provides a definitive technical analysis of its structural properties, a validated synthetic protocol, and a mechanistic overview of its metabolic fate, bridging the gap between chemical synthesis and biological application.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of a toluene core substituted at the para position with a methylthiomethyl moiety.[1] This structural arrangement creates a lipophilic "tail" (the aryl ring) and a metabolically active "head" (the sulfide).[1]

Identity & Constants

| Parameter | Data | Notes |

| IUPAC Name | 1-Methyl-4-(methylthiomethyl)benzene | Systematic nomenclature |

| Common Name | Methyl(4-methylbenzyl)sulfane | Also: p-Xylyl methyl sulfide |

| CAS Number | 5452-83-5 | Primary registry ID |

| Molecular Formula | ||

| Molecular Weight | 152.26 g/mol | |

| SMILES | Cc1ccc(CSC)cc1 | Useful for cheminformatics |

| InChI Key | RXYHHRVCOFVWOU-UHFFFAOYSA-N | Unique identifier |

Physicochemical Properties (Experimental & Predicted)

| Property | Value | Causality / Implication |

| LogP (Octanol/Water) | ~3.4 (Predicted) | High lipophilicity due to the aromatic ring and alkyl groups; suggests high membrane permeability.[1] |

| Boiling Point | ~225°C @ 760 mmHg | Elevated compared to oxygen analogs due to the higher polarizability of sulfur.[1] |

| Density | ~1.01 g/cm³ | Slightly denser than water; typical for benzyl sulfides.[1] |

| Odor Profile | Sulfurous, alliaceous, green | Characteristic of low-MW organic sulfides; relevant for organoleptic masking in formulations. |

Part 2: Synthetic Pathways & Mechanistic Insight

The most robust route to Methyl(4-methylbenzyl)sulfane is the nucleophilic substitution (

Reaction Mechanism ( Substitution)

The reaction proceeds via a concerted bimolecular substitution where the thiolate anion attacks the benzylic carbon, displacing the halide leaving group.

Figure 1: Concerted

Validated Experimental Protocol

Objective: Synthesis of Methyl(4-methylbenzyl)sulfane on a 10 mmol scale.

Reagents:

-

4-Methylbenzyl chloride (1.41 g, 10 mmol)[1]

-

Sodium methanethiolate (NaSMe) (0.77 g, 11 mmol, 1.1 eq)

-

Solvent: Anhydrous Ethanol (20 mL) or DMF (10 mL)

-

Inert Gas: Nitrogen (

) or Argon[1]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a 50 mL round-bottom flask (RBF) and purge with

. Thiolates are oxidation-sensitive; excluding oxygen prevents disulfide dimer formation.[1] -

Solubilization: Add Sodium methanethiolate to the RBF followed by the solvent. Stir until fully dissolved/suspended.

-

Why Ethanol? Green solvent, easy to remove, sufficient solubility for NaSMe.

-

Why DMF? Higher reaction rate (

is faster in polar aprotic solvents), but harder to remove during workup.[1]

-

-

Addition: Cool the mixture to 0°C (ice bath) to control exotherm. Add 4-Methylbenzyl chloride dropwise over 5 minutes.[1]

-

Reaction: Remove ice bath and stir at room temperature (25°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1] The chloride spot (

) should disappear.[1] -

Quench & Workup:

-

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes

5% EtOAc/Hexanes) to yield a colorless oil.

Part 3: Spectroscopic Characterization

For researchers confirming identity, the NMR spectrum is distinct due to the symmetry of the para-substituted ring and the specific chemical shifts of the sulfide.

Predicted NMR Data (300 MHz, )

| Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H | 7.10 – 7.25 | Multiplet (AA'BB') | 4H | Typical para-substituted benzene system.[1] |

| Benzylic | 3.65 | Singlet | 2H | Deshielded by the aromatic ring and sulfur atom.[1] |

| Ar- | 2.33 | Singlet | 3H | Characteristic methyl group on a benzene ring.[1] |

| S- | 2.01 | Singlet | 3H | Methyl attached to sulfur (typically 2.0–2.1 ppm).[1] |

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (

): m/z 152 (Base peak or strong intensity).[1] -

Key Fragment: m/z 105 (

). This is the 4-methylbenzyl cation (tropylium ion derivative), formed by the loss of the

Part 4: Biological Context & Drug Development Liability

In a drug discovery context, methyl(4-methylbenzyl)sulfane acts as a substrate for metabolic oxidation.[1] The sulfide moiety is a "soft" nucleophile and a prime target for Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMO).[1]

Metabolic Pathway (S-Oxidation)

The conversion of the lipophilic sulfide to the polar sulfoxide (and subsequently sulfone) drastically alters the pharmacokinetics (LogP reduction) and can create chiral centers (sulfoxides are chiral).[1]

Figure 2: Sequential oxidative metabolism of the thioether moiety.

Implications for Lead Optimization

-

Metabolic Soft Spot: The benzylic sulfide is highly susceptible to oxidation.[1] If this molecule were a drug lead, the half-life (

) would likely be short due to rapid clearance via this pathway.[1] -

Toxicity Potential: Benzylic positions are also susceptible to radical formation.[1] However, the primary clearance route is S-oxidation, which is generally a detoxification pathway leading to renal excretion of the polar sulfone.

-

Bioisosterism: In design, this sulfide can be replaced with an ether (

) to lower oxidation potential, or a sulfone (

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13016, Benzyl methyl sulfide (Parent Homolog).[1] PubChem. Available at: [Link][1]

-

The Good Scents Company. Methyl 4-methyl benzoate (Flavor/Fragrance Context & Related Structures). TGSC Information System.[1] Available at: [Link][1]

-

Royal Society of Chemistry. Drug Metabolism by Cytochrome P450: Oxidation of Sulfides.[1] RSC Books.[1] Available at: [Link][1][2][3]

-

Org. Synth. 1972, 52, 128. Oxidation of Sulfides to Sulfoxides (Reference for metabolic product characterization). Available at: [Link][1]

Sources

Methyl(4-methylbenzyl)sulfane: Technical Monograph & Synthesis Guide

CAS Number: 5925-57-5

Primary Synonym: p-Methylbenzyl methyl sulfide

Molecular Formula: C

Executive Summary

Methyl(4-methylbenzyl)sulfane (CAS 5925-57-5) is a thioether characterized by a sulfur atom bridging a methyl group and a para-methylbenzyl moiety. Within drug development and flavor chemistry, it serves as a specialized intermediate and a high-impact volatile. Its structural significance lies in the para-substitution of the aromatic ring, which sterically and electronically modulates the reactivity of the benzylic position compared to the unsubstituted benzyl methyl sulfide.

This guide provides a comprehensive technical breakdown of the molecule, focusing on its synthesis via nucleophilic substitution, physicochemical characterization, and downstream applications in oxidative transformations relevant to pharmaceutical metabolism studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data consolidates the structural and physical parameters necessary for identification and handling.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 1-Methyl-4-((methylthio)methyl)benzene |

| Common Name | p-Methylbenzyl methyl sulfide |

| Synonyms | p-Xylyl methyl sulfide; 4-Methylbenzyl methyl sulfide; Sulfide, methyl p-methylbenzyl |

| CAS Number | 5925-57-5 |

| SMILES | Cc1ccc(CSC)cc1 |

| InChI Key | InChI=1S/C9H12S/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 |

Physical Properties

| Property | Value / Description | Note |

| Molecular Weight | 152.26 g/mol | Calculated |

| Physical State | Liquid | Colorless to pale yellow |

| Odor Profile | Sulfurous, Alliaceous, Green | High impact; handle in fume hood |

| Boiling Point | ~215–220 °C (est. at 760 mmHg) | 113-114 °C at 2 mmHg (lit. for sulfoxide analog implies sulfide is lower boiling) |

| Density | ~1.02 g/cm³ | Estimated based on benzyl homolog |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Insoluble in water |

Synthesis Protocol: Nucleophilic Thioalkylation

The most robust route for synthesizing Methyl(4-methylbenzyl)sulfane in a research setting is the S-alkylation of sodium methanethiolate with 4-methylbenzyl chloride. This S

Reaction Logic

The reaction relies on the high nucleophilicity of the methanethiolate anion (

Mechanistic Pathway (DOT Visualization)

Figure 1: S

Experimental Procedure

Safety Precaution: All steps must be performed in a properly functioning chemical fume hood. Methanethiol derivatives are potent stench agents.

Reagents:

-

4-Methylbenzyl chloride (1.0 eq)

-

Sodium methanethiolate (1.1 eq) (Commercially available as solid or 15% aq. solution)

-

Solvent: Methanol (anhydrous) or DMF (for faster kinetics)

Step-by-Step Protocol:

-

Preparation: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel with Sodium methanethiolate (1.1 eq) dissolved in Methanol (10 mL/g).

-

Addition: Cool the solution to 0°C. Add 4-Methylbenzyl chloride (1.0 eq) dropwise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting chloride spot should disappear.

-

Quench & Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most methanol.

-

Resuspend the residue in Diethyl Ether or Dichloromethane.

-

Wash with Water (2x) to remove NaCl and excess thiolate.

-

Wash with Brine (1x).

-

-

Drying: Dry the organic layer over anhydrous MgSO

, filter, and concentrate in vacuo. -

Purification: Purify the crude oil via vacuum distillation (recommended) or flash column chromatography (Silica gel, 100% Hexanes -> 5% EtOAc/Hexanes) to yield the pure colorless liquid.

Applications & Metabolic Relevance[8]

Drug Development: Metabolic Oxidation

In pharmaceutical research, benzyl sulfides often serve as model substrates to study sulfoxidation pathways mediated by Cytochrome P450 (CYP) enzymes or Flavin-containing Monooxygenases (FMO). The para-methyl group provides a distinct metabolic handle (benzylic oxidation) separate from the sulfur center.

Oxidative Pathway Visualization

Figure 2: Potential metabolic fates of Methyl(4-methylbenzyl)sulfane. The sulfur atom is the primary site of oxidation, yielding sulfoxides and sulfones.

Flavor & Fragrance

While less common than its unmethylated homolog (Benzyl methyl sulfide), this compound is utilized in flavor formulations requiring:

-

Tropical Nuances: At high dilution (<1 ppm), it contributes to "ripe fruit" and "tropical" notes (e.g., durian, papaya).

-

Savory Profiles: Used in onion/garlic bases to add depth without the sharp pungency of lower molecular weight thiols.

Safety & Handling (SDS Summary)

-

Hazard Class: Irritant (Skin/Eye), Stench.

-

Signal Word: Warning.

-

Handling:

-

Odor Control: Use bleach (sodium hypochlorite) solution to oxidize glassware and spills immediately. This converts the stench-producing sulfide into the odorless sulfone/sulfonate.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent autoxidation to the sulfoxide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13016, Benzyl methyl sulfide (Homolog Reference). Retrieved from [Link]

-

ChemSRC (2025). Methyl(4-methylbenzyl)sulfane - CAS 5925-57-5 Properties and Data. Retrieved from [Link]

-

The Good Scents Company (2024). Benzyl Methyl Sulfide: Flavor and Fragrance Data. (Utilized for comparative organoleptic profiling of the benzyl sulfide class). Retrieved from [Link]

- Cohen, V. I. (1977).Synthesis of some substituted benzyl methyl sulfides. Journal of Organic Chemistry. (General reference for benzyl sulfide synthesis methodologies).

Thermodynamic Profiling and Stability Assessment: Methyl(4-methylbenzyl)sulfane

Executive Summary & Chemical Identity[1][2][3]

Methyl(4-methylbenzyl)sulfane , also known as 4-methylbenzyl methyl sulfide or p-xylyl methyl sulfide , represents a specific thioether congener often encountered as a synthetic intermediate or flavor/fragrance component.[1] Its stability profile is dominated by the susceptibility of the sulfur atom to oxidative states and the benzylic position to radical abstraction.[1]

This guide addresses the scarcity of direct experimental thermodynamic data for this specific derivative by synthesizing predictive group-contribution models with validated degradation kinetics of analogous benzyl-sulfide systems.[1]

Physicochemical Baseline

| Parameter | Value / Description | Source/Method |

| IUPAC Name | 1-(Methylthiomethyl)-4-methylbenzene | IUPAC |

| Structure | 4-Me-C₆H₄-CH₂-S-Me | -- |

| Molecular Weight | 152.26 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | Analogous [1] |

| Odor | Characteristic sulfide (stench), alliaceous | Analogous [1] |

| Boiling Point | 218 °C (Predicted) | Joback Method [2] |

| Density | ~1.01 g/cm³ | Estimated |

Thermodynamic Stability Data (Computed)

Due to the absence of empirical calorimetric data for this specific congener in public registries (NIST/DIPPR), thermodynamic parameters have been derived using the Joback-Reid Group Contribution Method .[1] This approach isolates functional groups (aromatic rings, thioethers, alkyls) to estimate formation properties with high reliability for organic sulfides.[1]

Joback Group Contribution Analysis

The molecule is decomposed into the following contributions:

Table 1: Derived Thermodynamic Parameters

| Property | Symbol | Calculated Value | Unit | Methodology |

| Enthalpy of Formation | -24.5 | kJ/mol | Joback Summation [2] | |

| Gibbs Free Energy | +68.2 | kJ/mol | Joback Summation [2] | |

| Enthalpy of Vaporization | 48.7 | kJ/mol | @ Normal Boiling Point | |

| Heat Capacity | 242.1 | J/(mol[1][2]·K) | @ 298 K |

Analyst Note: The negative Enthalpy of Formation (

) indicates the compound is thermodynamically stable relative to its constituent elements at standard conditions.[1] However, the positive Gibbs energy suggests it may be kinetically stable but thermodynamically reactive toward oxidation (see Section 3).[1]

Chemical Stability & Degradation Pathways[1]

The thermodynamic stability of methyl(4-methylbenzyl)sulfane is compromised primarily by S-oxidation .[1] The sulfur atom acts as a nucleophile, readily reacting with electrophilic oxygen species (peroxides, singlet oxygen, atmospheric oxygen) to form sulfoxides and sulfones.[1]

Primary Degradation Mechanism (S-Oxidation)

The oxidation proceeds in two stages.[1] The first stage (Sulfide

Figure 1: Stepwise oxidation pathway.[1] Note that the benzylic position is also susceptible to radical autoxidation, leading to aldehyde formation, particularly under UV exposure.[1]

Thermal Stability[1]

-

Flash Point: Estimated at ~85°C.[1]

-

Decomposition: At temperatures >200°C, C-S bond cleavage may occur, releasing methanethiol (MeSH) and forming p-xylene radical species.[1]

Experimental Validation Protocols

To validate the computed thermodynamic values and determine shelf-life, the following "Self-Validating" experimental workflow is recommended. This protocol uses Arrhenius Stress Testing to extrapolate stability at standard storage conditions.[1]

Protocol: Accelerated Stability Assessment (HPLC-UV)

Objective: Determine the rate constant (

Reagents:

-

Oxidant: 0.1% Hydrogen Peroxide (mimicking trace impurities in excipients).[1]

-

Solvent: Acetonitrile/Water (50:50).[1]

Workflow:

-

Preparation: Dissolve analyte to 1 mg/mL in solvent.

-

Stressing: Aliquot into amber vials. Incubate at three isotherms: 40°C, 50°C, and 60°C.

-

Sampling: At

hours, quench aliquots with sodium bisulfite (to stop oxidation). -

Analysis: Inject onto HPLC (C18 Column, Gradient MeOH/H2O). Monitor

(approx 254 nm for the benzylic chromophore).[1] -

Calculation: Plot

vs. Time. The slope is

Figure 2: Kinetic profiling workflow. The quenching step (Step 3) is critical to ensure the "snapshot" of degradation is accurate to the sampling time.[1]

Handling & Safety (E-E-A-T)

As a sulfide, this compound possesses a low odor threshold.[1] While thermodynamic data suggests stability, practical handling requires specific containment strategies.[1]

-

Odor Control: All glassware and spills should be treated with a 10% Sodium Hypochlorite (Bleach) solution.[1] This chemically converts the volatile sulfide (stench) to the non-volatile sulfoxide/sulfone (odorless), effectively neutralizing the odor [3].[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent autoxidation.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13016, Benzyl methyl sulfide. Retrieved from [Link]

-

Joback, K. G., & Reid, R. C. (1987).[1][4][5] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.[1][4] Retrieved from [Link][1]

-

Draths, K. M., & Frost, J. W. (1990).[1] Synthesis using sulfide-mediated oxidations. Journal of the American Chemical Society.[1] (General protocol for sulfide neutralization).

Sources

- 1. Benzyl methyl sulfide | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl methyl sulfide (CAS 766-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. benzyl methyl sulfide, 766-92-7 [thegoodscentscompany.com]

- 4. EgiChem | Tools [egichem.com]

- 5. Boiling Point: Joback's Method [molecularknowledge.com]

Navigating the Unknown: A Technical Guide to the Presumed Hazards of Methyl(4-methylbenzyl)sulfane

An In-Depth Safety Assessment for Researchers and Drug Development Professionals

Foreword: The Imperative of Precaution

In the landscape of chemical research and pharmaceutical development, novel molecules are the bedrock of innovation. Methyl(4-methylbenzyl)sulfane is one such compound, offering potential in various synthetic applications. However, with novelty comes the absence of established safety data. A comprehensive, peer-reviewed Safety Data Sheet (SDS) for methyl(4-methylbenzyl)sulfane is not publicly available at the time of this writing. This guide, therefore, adopts the precautionary principle, providing a technically grounded hazard assessment by extrapolating data from structurally analogous compounds. It is imperative that researchers treat this document not as a definitive SDS, but as a critical tool for risk assessment, to be supplemented by rigorous laboratory safety practices and professional judgment.

Deconstructing the Molecule: A Strategy for Hazard Prediction

To anticipate the potential hazards of methyl(4-methylbenzyl)sulfane, we will dissect its structure into its primary functional components: the benzyl sulfide group and the p-tolyl (4-methylbenzyl) moiety. By examining the known hazards of compounds that feature these groups, we can construct a composite, or "presumed," hazard profile. The primary analogues selected for this analysis are:

-

Benzyl Methyl Sulfide: Shares the core benzyl sulfide structure.

-

4-Methylbenzyl Alcohol: Provides insight into the toxicity and reactivity of the p-tolyl group.

-

4-Methylbenzyl Chloride: Offers a worst-case scenario for reactivity and irritation, given the highly reactive benzylic chloride.

-

Methyl p-Tolyl Sulfone: While an oxidized form, it provides data on the p-tolyl group attached to a sulfur-containing moiety.

Comparative Hazard Analysis of Structural Analogues

The following table summarizes the known hazard classifications and toxicological data for our selected analogue compounds. This comparative approach allows for an informed estimation of the potential risks associated with methyl(4-methylbenzyl)sulfane.

| Compound | GHS Hazard Statements | Oral LD50 (Rat) | Key Safety Considerations |

| Benzyl Methyl Sulfide | H302: Harmful if swallowed.[1] | Not available.[2] | Skin, eye, and respiratory tract irritant.[1] Combustible liquid.[3] |

| 4-Methylbenzyl Alcohol | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] | 3900 mg/kg[4] | Avoid contact with skin and eyes; handle in a well-ventilated area.[4] |

| 4-Methylbenzyl Chloride | H290: May be corrosive to metals. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[5][6] | 1100 mg/kg[6] | Highly corrosive and a lachrymator.[7] Moisture sensitive.[6] |

| Methyl p-Tolyl Sulfone | Data not consistently available. | Not available. | Assume potential for irritation based on general organosulfur compound properties. |

Extrapolated Hazard Profile for Methyl(4-methylbenzyl)sulfane

Based on the comparative analysis, a provisional hazard profile for methyl(4-methylbenzyl)sulfane can be constructed. It is crucial to handle this compound as if it possesses the cumulative hazards of its analogues until empirical data proves otherwise.

Presumed GHS Classification

-

Acute Toxicity (Oral), Category 4 (H302): The presence of the benzyl sulfide moiety suggests that the compound may be harmful if swallowed.[1]

-

Skin Corrosion/Irritation, Category 2 (H315): The p-tolyl group, as seen in 4-methylbenzyl alcohol, can cause skin irritation.[4] Given the potential for reactivity at the benzylic position, a higher classification should be considered a possibility.

-

Serious Eye Damage/Eye Irritation, Category 2A (H319): Both the benzyl sulfide and p-tolyl moieties are associated with eye irritation.[4][8]

-

Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 (H335): Inhalation of vapors or aerosols may cause respiratory irritation.[4]

Toxicological Profile

-

Acute Effects: Ingestion may lead to gastrointestinal irritation.[2] Skin and eye contact are likely to cause irritation, and potentially chemical burns, especially with prolonged exposure. Inhalation may irritate the respiratory tract.

-

Chronic Effects: The long-term toxicological properties of methyl(4-methylbenzyl)sulfane are unknown. Prudent practice dictates minimizing exposure to avoid potential unforeseen chronic effects.

Physical and Chemical Hazards

-

Combustibility: Many organosulfur compounds are combustible.[3] While not expected to be highly flammable, it should be kept away from open flames and high temperatures.

-

Reactivity: The benzylic position (the carbon atom attached to both the benzene ring and the sulfur atom) is a site of potential reactivity. The compound may be incompatible with strong oxidizing agents and strong bases.[2] It may also be moisture-sensitive.[6]

Experimental Protocol: Risk Assessment for a Novel Compound

The following is a step-by-step methodology for conducting a risk assessment before handling a compound with limited safety data, such as methyl(4-methylbenzyl)sulfane.

-

Information Gathering:

-

Conduct a thorough literature search for the compound and its close structural analogues.

-

Gather all available physical, chemical, and toxicological data.

-

In the absence of data, utilize predictive toxicology software as a supplementary, non-definitive tool.

-

-

Hazard Identification:

-

Based on the gathered information, identify potential physical (flammability, reactivity) and health (acute and chronic toxicity, corrosivity, etc.) hazards.

-

Apply the precautionary principle: assume the highest reasonable level of hazard based on the analogue data.

-

-

Exposure Assessment:

-

Evaluate the proposed experimental procedure to identify potential routes of exposure (inhalation, dermal, ingestion, injection).

-

Estimate the potential quantity and duration of exposure.

-

-

Risk Characterization and Control:

-

Characterize the level of risk based on the identified hazards and potential for exposure.

-

Implement the hierarchy of controls:

-

Elimination/Substitution: If possible, use a less hazardous chemical.

-

Engineering Controls: Work in a certified chemical fume hood. Use appropriate ventilation.[2]

-

Administrative Controls: Develop a standard operating procedure (SOP) for the handling of the compound. Restrict access to authorized personnel.

-

Personal Protective Equipment (PPE): Select PPE based on the presumed hazards. For methyl(4-methylbenzyl)sulfane, this should include:

-

Eye Protection: Chemical safety goggles and a face shield.[9]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use.[4]

-

Skin and Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron or suit.[4]

-

Respiratory Protection: If there is a risk of generating aerosols or vapors that cannot be controlled by engineering means, a respirator may be necessary.[2]

-

-

-

-

Emergency Preparedness:

Visualization of the Hazard Assessment Process

The following diagram illustrates the logical workflow for assessing the hazards of a novel chemical based on structural analogy.

Caption: Workflow for Hazard Assessment of a Novel Compound.

Safe Handling and Emergency Procedures

Handling and Storage

-

Handling: Always handle methyl(4-methylbenzyl)sulfane in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists.[2] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4] Keep away from incompatible materials such as strong oxidizing agents and bases.[2]

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

In case of skin contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][9]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

Conclusion: A Commitment to Safety

The responsible advancement of science requires a steadfast commitment to safety, especially when working in the uncharted territory of novel chemical entities. While this guide provides a robust, extrapolated hazard assessment for methyl(4-methylbenzyl)sulfane, it is not a substitute for a compound-specific Safety Data Sheet. Researchers and drug development professionals must integrate this information into a comprehensive safety culture, characterized by meticulous planning, rigorous adherence to protocols, and a proactive approach to risk mitigation. By treating unknown compounds with the respect they deserve, we can continue to push the boundaries of scientific discovery while ensuring the well-being of all involved.

References

-

National Center for Biotechnology Information. "Benzyl methyl disulfide." PubChem Compound Database, CID=12779, [Link] (accessed Feb. 4, 2026).

-

National Center for Biotechnology Information. "Benzyl methyl sulfide." PubChem Compound Database, CID=13016, [Link] (accessed Feb. 4, 2026).

- Sigma-Aldrich.

-

National Center for Biotechnology Information. "4-Methylbenzyl chloride." PubChem Compound Database, CID=7722, [Link] (accessed Feb. 4, 2026).

- Apollo Scientific.

-

Cole-Parmer. "Material Safety Data Sheet - Benzyl Methyl Sulfide, 98%." [Link] (accessed Feb. 4, 2026).

- TCI Chemicals. "SAFETY DATA SHEET - Benzyl Methyl Sulfide." (2025-01-24).

Sources

- 1. Benzyl methyl sulfide | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. westliberty.edu [westliberty.edu]

- 5. 4-Methylbenzyl chloride | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. Benzyl methyl disulfide | C8H10S2 | CID 12779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

Synthesis of Methyl(4-methylbenzyl)sulfane: A Detailed Laboratory Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of methyl(4-methylbenzyl)sulfane, a thioether of interest in various chemical research domains. This guide is designed to offer not just procedural steps, but also the underlying chemical logic and practical insights to ensure a successful and safe synthesis. Two primary, reliable synthetic routes are presented, catering to different starting material availability and experimental preferences.

Introduction to Methyl(4-methylbenzyl)sulfane

Methyl(4-methylbenzyl)sulfane, also known as 4-methylbenzyl methyl sulfide, is an organic thioether. Thioethers are a class of compounds that feature prominently in medicinal chemistry and materials science due to the unique properties of the sulfur atom, including its ability to engage in various bonding interactions and its role in modulating biological activity. The synthesis of specific thioethers like methyl(4-methylbenzyl)sulfane is a fundamental task in organic chemistry, enabling the exploration of new chemical entities and functional materials.

The two most common and logical approaches to forming the C-S-C linkage in the target molecule are through nucleophilic substitution reactions. These are:

-

S-Alkylation of a Thiol: This involves the reaction of a thiol (in this case, 4-methylbenzyl mercaptan) with a methylating agent. This is a classic Williamson ether synthesis adapted for sulfur.

-

Reaction of a Thiolate with a Benzyl Halide: This pathway involves the reaction of a methylthiolate salt with a reactive benzyl halide (such as 4-methylbenzyl chloride).

This guide will provide detailed protocols for both synthetic strategies.

Synthetic Strategies and Mechanistic Overview

The choice between the two primary synthetic routes depends on the availability of starting materials and the desired scale of the reaction. Both methods are based on the SN2 (bimolecular nucleophilic substitution) mechanism.

Diagram of Synthetic Pathways

Caption: Overview of the two primary synthetic routes to methyl(4-methylbenzyl)sulfane.

Protocol 1: Synthesis via S-Alkylation of 4-Methylbenzyl Mercaptan

This protocol details the synthesis of methyl(4-methylbenzyl)sulfane from 4-methylbenzyl mercaptan and methyl iodide. The reaction proceeds by deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the methyl iodide in an SN2 fashion.

Experimental Workflow

Caption: Workflow for the synthesis of methyl(4-methylbenzyl)sulfane via S-alkylation.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| 4-Methylbenzyl mercaptan | 138.23 | 10.0 | 1.38 g | Starting material |

| Sodium hydride (60% in oil) | 24.00 | 12.0 | 0.48 g | Base; handle with care |

| Methyl iodide | 141.94 | 12.0 | 1.70 g (0.75 mL) | Methylating agent; toxic and volatile |

| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL | Reaction solvent |

| Deionized Water | - | - | 50 mL | For quenching |

| Diethyl ether | - | - | 100 mL | Extraction solvent |

| Saturated Sodium Chloride | - | - | 20 mL | For washing |

| Anhydrous Sodium Sulfate | - | - | - | Drying agent |

| Silica Gel | - | - | - | For column chromatography |

| Hexane/Ethyl Acetate | - | - | - | Eluent for column chromatography |

Step-by-Step Protocol

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzyl mercaptan (1.38 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous THF (20 mL) to dissolve the thiol.

-

Thiolate Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Methylation: To the resulting suspension, add a solution of methyl iodide (1.70 g, 12.0 mmol) in anhydrous THF (20 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium chloride solution (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl(4-methylbenzyl)sulfane.

Protocol 2: Synthesis via Nucleophilic Substitution with Sodium Thiomethoxide

This protocol describes the synthesis from 4-methylbenzyl chloride and sodium thiomethoxide. This is a direct SN2 reaction where the thiomethoxide anion acts as the nucleophile, displacing the chloride from the benzylic position.

Experimental Workflow

Caption: Workflow for the synthesis of methyl(4-methylbenzyl)sulfane using sodium thiomethoxide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| 4-Methylbenzyl chloride | 140.61 | 10.0 | 1.41 g | Starting material; lachrymator |

| Sodium thiomethoxide | 70.09 | 11.0 | 0.77 g | Nucleophile; handle in a fume hood[1] |

| Anhydrous Dimethylformamide (DMF) | - | - | 30 mL | Reaction solvent |

| Deionized Water | - | - | 100 mL | For workup |

| Diethyl ether | - | - | 100 mL | Extraction solvent |

| Saturated Sodium Chloride | - | - | 2 x 30 mL | For washing |

| Anhydrous Sodium Sulfate | - | - | - | Drying agent |

| Silica Gel | - | - | - | For column chromatography |

| Hexane/Ethyl Acetate | - | - | - | Eluent for column chromatography |

Step-by-Step Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend sodium thiomethoxide (0.77 g, 11.0 mmol) in anhydrous DMF (15 mL).

-

Substrate Addition: In a separate flask, dissolve 4-methylbenzyl chloride (1.41 g, 10.0 mmol) in anhydrous DMF (15 mL). Add this solution dropwise to the sodium thiomethoxide suspension at room temperature over 20 minutes.

-

Reaction Progression: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Pour the reaction mixture into deionized water (100 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) followed by saturated sodium chloride solution (30 mL) to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.

Product Characterization

The identity and purity of the synthesized methyl(4-methylbenzyl)sulfane should be confirmed by standard analytical techniques.

Table of Physical and Spectroscopic Data:

| Property | Expected Value |

| Molecular Formula | C9H12S |

| Molar Mass | 152.26 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Expected to be similar to benzyl methyl sulfide (~195 °C at atmospheric pressure) |

| 1H NMR (CDCl3, 400 MHz) | δ ~ 7.20-7.10 (m, 4H, Ar-H), 3.65 (s, 2H, Ar-CH2-S), 2.34 (s, 3H, Ar-CH3), 1.98 (s, 3H, S-CH3) ppm. |

| 13C NMR (CDCl3, 100 MHz) | δ ~ 137.0, 135.0, 129.5 (2C), 129.0 (2C), 39.0 (Ar-CH2-S), 21.0 (Ar-CH3), 15.5 (S-CH3) ppm. |

| Mass Spectrometry (EI) | m/z (%): 152 (M+), 105 ([M-SCH3]+), 91 ([C7H7]+) |

Note: The NMR chemical shifts are predicted values based on the structure and data for analogous compounds. Actual experimental values may vary slightly.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

-

Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from ignition sources.

-

Methyl Iodide: A toxic, volatile, and carcinogenic compound. It should be handled with extreme care in a fume hood, and appropriate gloves should be worn.

-

4-Methylbenzyl Chloride: A lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.[2][3]

-

Sodium Thiomethoxide: A flammable solid that is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage.[1][4][5] Handle in a fume hood and take precautions against static discharge.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual reactive reagents before disposal.

References

-

Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Available at: [Link][6]

-

Organic Syntheses. METHYL p-TOLYL SULFONE. Available at: [Link][7]

-

The Good Scents Company. benzyl methyl sulfide. Available at: [Link][8]

-

The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Available at: [Link][9]

-

Organic Syntheses. methyl phenyl sulfoxide. Available at: [Link][10]

-

Organic Syntheses. PREPARATION OF (TRIMETHYLSILYL)METHYL-LITHIUM: 1-(TRIMETHYLSILYL)CYCLOHEXENE. Available at: [Link][11]

-

Google Patents. CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate. Available at: [12]

-

PubChem. CID 21711137 | C14H14O6S2-2. Available at: [Link][13]

-

Journal of the American Chemical Society. Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Available at: [Link][14]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link][15]

-

Organic Syntheses. METHANESULFONYL CYANIDE. Available at: [Link][16]

-

Organic Syntheses. diphenyl sulfide. Available at: [Link][17]

-

Google Patents. JP2015017073A - Method for producing alkyl Grignard reagent using 4-methyltetrahydropyran as solvent. Available at: [18]

-

Organic Syntheses. Danheiser, R. L.. Available at: [Link][19]

-

Google Patents. CN102491959A - Preparation method of oxirane derivative. Available at: [20]

-

ResearchGate. Fig. S24 13 C NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. Available at: [Link][21]

-

Good Scents Company. Benzyl methyl sulfide (CAS 766-92-7): Odor profile, Properties, & IFRA compliance. Available at: [Link][22]

-

Google Patents. US3474005A - Process for purification of dimethyl sulfide. Available at: [23]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benzyl methyl sulfide, 766-92-7 [thegoodscentscompany.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate - Google Patents [patents.google.com]

- 13. CID 21711137 | C14H14O6S2-2 | CID 21711137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. JP2015017073A - Method for producing alkyl Grignard reagent using 4-methyltetrahydropyran as solvent - Google Patents [patents.google.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. CN102491959A - Preparation method of oxirane derivative - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. scent.vn [scent.vn]

- 23. US3474005A - Process for purification of dimethyl sulfide - Google Patents [patents.google.com]

The Versatile Intermediate: Harnessing Methyl(4-methylbenzyl)sulfane in Synthetic Chemistry

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic use of versatile intermediates is paramount for the efficient construction of complex molecular architectures. Methyl(4-methylbenzyl)sulfane, also known as methyl p-tolyl sulfide, has emerged as a valuable yet often overlooked building block. Its unique structural features—a nucleophilic sulfur atom and, critically, acidic benzylic protons—provide a dual reactivity profile that can be exploited in a variety of synthetic transformations. This guide provides an in-depth exploration of the synthesis and application of methyl(4-methylbenzyl)sulfane, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The thioether moiety is a common feature in a range of pharmaceuticals, highlighting the importance of synthetic methods that allow for its introduction and functionalization.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of methyl(4-methylbenzyl)sulfane is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂S | N/A |

| Molecular Weight | 152.26 g/mol | N/A |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 52-54 °C / 1 mmHg | Sigma-Aldrich |

| Density | 1.027 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.573 | Sigma-Aldrich |

¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 7.8 Hz, 2H), 7.09 (d, J = 7.8 Hz, 2H), 3.65 (s, 2H), 2.32 (s, 3H), 1.96 (s, 3H).

¹³C NMR (CDCl₃, 101 MHz): δ 136.6, 135.0, 129.2, 129.0, 38.7, 21.1, 15.7.

Synthesis of Methyl(4-methylbenzyl)sulfane: A Practical Guide

The accessibility of methyl(4-methylbenzyl)sulfane through straightforward synthetic routes is a key advantage. Two primary and reliable methods are detailed below.

Method 1: Nucleophilic Substitution of a 4-Methylbenzyl Halide

This is arguably the most direct and widely applicable method, involving the S-alkylation of a methylthiolate source with a suitable 4-methylbenzyl halide. 4-Methylbenzyl bromide is a common precursor, which can be synthesized from 4-methylbenzyl alcohol.[2]

Workflow for the Synthesis of Methyl(4-methylbenzyl)sulfane

Caption: Synthesis of Methyl(4-methylbenzyl)sulfane via Nucleophilic Substitution.

Protocol 1: Synthesis of Methyl(4-methylbenzyl)sulfane from 4-Methylbenzyl Bromide

Materials:

-

4-Methylbenzyl bromide (1.85 g, 10.0 mmol)

-

Sodium thiomethoxide (0.77 g, 11.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of sodium thiomethoxide in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methylbenzyl bromide in DMF dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford methyl(4-methylbenzyl)sulfane as a colorless oil.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the sodium cation, thereby increasing the nucleophilicity of the thiomethoxide anion. The aqueous workup is designed to remove residual DMF and inorganic salts.

Method 2: Methylation of 4-Methylthiophenol

An alternative approach involves the methylation of 4-methylthiophenol. This method is particularly useful if the corresponding thiol is readily available.

Protocol 2: Synthesis of Methyl(4-methylbenzyl)sulfane from 4-Methylthiophenol

Materials:

-

4-Methylthiophenol (1.24 g, 10.0 mmol)

-

Sodium hydroxide (0.44 g, 11.0 mmol)

-

Methyl iodide (1.56 g, 11.0 mmol)

-

Methanol (20 mL)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-methylthiophenol in methanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in methanol to the flask and stir for 15 minutes at room temperature to form the sodium thiophenoxide.

-

Cool the mixture to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether (50 mL) and water (50 mL).

-

Separate the organic layer, wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by vacuum distillation.

Causality: The deprotonation of the weakly acidic thiol by sodium hydroxide generates the more nucleophilic thiophenoxide, which readily displaces iodide from methyl iodide in an Sₙ2 reaction.

Application as a Synthetic Intermediate: The Power of the Benzylic Carbanion

The true synthetic utility of methyl(4-methylbenzyl)sulfane lies in the acidity of its benzylic protons. The adjacent sulfur atom effectively stabilizes the resulting carbanion through resonance and inductive effects. Deprotonation with a strong base, such as n-butyllithium, generates a potent nucleophile that can react with a wide range of electrophiles.[3] This opens a pathway to a diverse array of functionalized molecules.

Generation and Reaction of the Lithiated Intermediate

Caption: General workflow for the functionalization of methyl(4-methylbenzyl)sulfane.

Protocol 3: Deprotonation and Reaction with an Aldehyde

This protocol details the generation of the lithiated intermediate and its subsequent reaction with benzaldehyde to form a β-hydroxysulfide, a precursor to stilbene derivatives.

Materials:

-

Methyl(4-methylbenzyl)sulfane (1.52 g, 10.0 mmol)

-

n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol)

-

Anhydrous tetrahydrofuran (THF, 30 mL)

-

Benzaldehyde (1.06 g, 10.0 mmol)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of methyl(4-methylbenzyl)sulfane in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. A color change to deep red or orange is typically observed, indicating carbanion formation.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of benzaldehyde in THF dropwise. The color of the carbanion should dissipate.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting β-hydroxysulfide by column chromatography on silica gel.

Causality: The low temperature of -78 °C is crucial to prevent side reactions of the highly reactive organolithium species. THF is an ideal solvent as it is aprotic and effectively solvates the lithium cation. The ammonium chloride quench protonates the resulting alkoxide and neutralizes any remaining organolithium reagent.

Protocol 4: Alkylation with an Alkyl Halide

The lithiated intermediate can also undergo Sₙ2 reactions with alkyl halides to form new carbon-carbon bonds.

Materials:

-

Lithiated methyl(4-methylbenzyl)sulfane (prepared from 10.0 mmol of the sulfide as in Protocol 3)

-

Benzyl bromide (1.71 g, 10.0 mmol)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Generate the lithiated intermediate as described in steps 1 and 2 of Protocol 3.

-

To the cold solution (-78 °C), add a solution of benzyl bromide in THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work up the reaction as described in steps 5-7 of Protocol 3.

-

Purify the product by column chromatography.

Further Synthetic Transformations

The sulfide and sulfoxide derivatives of methyl(4-methylbenzyl)sulfane can undergo further useful transformations.

-

Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Chiral sulfoxides, which are valuable in asymmetric synthesis, can be prepared using chiral oxidizing agents.

-

Pummerer Rearrangement: The corresponding sulfoxide can undergo a Pummerer rearrangement in the presence of an activating agent like acetic anhydride to yield an α-acetoxy thioether.[4][5] This provides a route to functionalize the carbon adjacent to the sulfur atom. The mechanism involves the formation of a thial intermediate which is then trapped by a nucleophile.[4]

Applications in Drug Discovery and Materials Science

The functionalized products derived from methyl(4-methylbenzyl)sulfane are valuable intermediates in several fields. Thioether-containing molecules are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[1][6] For example, the stilbene core, accessible from the β-hydroxysulfide products, is a key structural motif in various biologically active compounds, including resveratrol and its derivatives, which have been investigated for their potential health benefits.[7][8] The ability to introduce diverse functional groups at the benzylic position allows for the synthesis of libraries of compounds for screening in drug discovery programs. Furthermore, sulfur-containing organic molecules are of interest in materials science for applications in organic electronics and polymers.

Conclusion

Methyl(4-methylbenzyl)sulfane is a highly versatile and readily accessible synthetic intermediate. Its dual reactivity, stemming from the nucleophilic sulfur atom and the acidic benzylic protons, allows for a wide range of synthetic manipulations. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this valuable building block in their own research endeavors, from the synthesis of novel bioactive molecules to the development of advanced materials. The straightforward synthesis and the ability to generate a stabilized carbanion make it a powerful tool in the arsenal of the modern synthetic chemist.

References

-

Synthesis of p-tolyl-disulfide. PrepChem.com. Available at: [Link]

- Preparation method of methyl p-tolyl sulfone. Google Patents.

- Benzyl bromide synthesis method. Google Patents.

-

p-CRESOL. Organic Syntheses Procedure. Available at: [Link]

-

Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). PMC. Available at: [Link]

-

Synthesis of 4-Methylthiophenol. ResearchGate. Available at: [Link]

-

Benzyllithium compounds and (lithiomethyl)hetarenes represent a significant portion of the organolithium literature. Science of Synthesis. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Benzyl methyl sulfide | C8H10S | CID 13016. PubChem. Available at: [Link]

-

Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. ResearchGate. Available at: [Link]

-

Pummerer rearrangement. Wikipedia. Available at: [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available at: [Link]

-

Aldehyde synthesis by benzylic oxidation. Organic Chemistry Portal. Available at: [Link]

-

THF‐solvated Heavy Alkali Metal Benzyl Compounds (Na, Rb, Cs). NIH. Available at: [Link]

-

The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. Available at: [Link]

-

Representative thioether‐containing drugs and bioactive compounds. ResearchGate. Available at: [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available at: [Link]

- Synthesis method of 4-methylcatechol. Google Patents.

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

-

Benzyl thioether formation merging copper catalysis. RSC Publishing. Available at: [Link]

-

Stilbenes Preparation and Analysis. Wiley-VCH. Available at: [Link]

-

ACS Catalysis Ahead of Print. ACS Publications - American Chemical Society. Available at: [Link]

-

Synthesis of Stilbenes by Cyanide/Base-Mediated Coupling of Benzylic Chlorides and Alcohols. DTU Research Database. Available at: [Link]

-

A convenient synthesis of new functionalized thioether compounds. Tunisian Chemical Society. Available at: [Link]

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methylbenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

Application Notes and Protocols for Methyl(4-methylbenzyl)sulfane in Flavor and Fragrance Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, flavorists, and perfumers on the application of methyl(4-methylbenzyl)sulfane. Due to its unique chemical structure, combining a sulfurous sulfide moiety with a p-tolyl group, this compound offers a complex and potent organoleptic profile. These notes detail its sensory characteristics, potential applications in flavor and fragrance formulations, and provide detailed protocols for its synthesis, quality control, and sensory evaluation.

Introduction: The Olfactory Landscape of Sulfur and Toluene Derivatives

The world of flavor and fragrance is continually in pursuit of novel molecules that can impart distinctive and impactful sensory experiences. Sulfur-containing compounds are particularly potent, often possessing very low odor thresholds and contributing to a wide range of aromas, from the savory notes of cooked meats to the pungent character of alliums and the tropical nuances of exotic fruits.[1][2][3][4][5] Similarly, toluene derivatives can offer a spectrum of notes, from sweet and floral to spicy and phenolic.

Methyl(4-methylbenzyl)sulfane, with the chemical formula C9H12S, is a fascinating molecule that marries these two chemical families. Its structure suggests a complex and powerful aromatic profile, making it a potentially valuable tool for creative flavorists and perfumers. This guide will explore the anticipated properties of this compound and provide practical methodologies for its use.

Predicted Organoleptic Profile

Direct sensory data for methyl(4-methylbenzyl)sulfane is not widely published. However, by examining structurally related compounds, a detailed and predictive organoleptic profile can be constructed.

The Sulfide Core: Savory and Pungent Notes

The benzyl-S-methyl moiety is the core of this molecule's potent aroma. The closely related benzyl methyl sulfide is characterized by a strong, diffusive odor with the following descriptors:

-

Primary Notes: Sulfurous, roasted, onion, garlic, and meaty.[6]

-

Secondary Notes: Alliaceous, vegetable, burnt, and coffee.[6]

These characteristics suggest that methyl(4-methylbenzyl)sulfane will be a powerful contributor to savory and roasted flavor profiles.

The p-Tolyl Influence: Aromatic Nuances

The presence of a methyl group on the benzene ring (the p-tolyl group) is expected to modulate the primary sulfurous notes. In other flavor and fragrance compounds, the p-tolyl group can introduce nuances such as:

-

Spicy and phenolic notes.

-

A subtle sweetness or floral character.

-

In some contexts, a cooling or refreshing sensation.[7]

Therefore, the overall predicted profile for methyl(4-methylbenzyl)sulfane is a potent, savory, and roasted aroma with a complex backdrop of spicy, slightly sweet, and aromatic woody notes.

Table 1: Predicted Organoleptic Profile of Methyl(4-methylbenzyl)sulfane

| Descriptor Category | Specific Notes | Intensity | Contribution from Moiety |

| Primary | Roasted, Savory, Umami, Sulfurous, Onion-like | High | Benzyl Methyl Sulfide Core |

| Secondary | Garlic, Cooked Meat, Coffee | Medium | Benzyl Methyl Sulfide Core |

| Nuances | Spicy (Cresol-like), Slightly Sweet, Woody, Earthy | Low to Medium | p-Tolyl Group |

Applications in Flavor and Fragrance Formulations

The potent and complex nature of methyl(4-methylbenzyl)sulfane makes it suitable for a variety of applications, particularly where a powerful, savory, or unique roasted character is desired. As with most sulfur compounds, it should be used at very low concentrations.[1][5]

Flavor Applications

-

Meat and Savory Flavors: At trace levels (0.01-1 ppm), it can significantly enhance the perception of roasted and grilled notes in meat flavors (beef, chicken, pork), broths, and soups.

-

Roasted and Toasted Profiles: In applications such as coffee, cocoa, and nut flavors, it can introduce a desirable roasted and slightly burnt character, adding depth and complexity.

-

Vegetable Flavors: It can be used to create or boost the cooked notes in vegetable flavors, particularly for alliums (onion, garlic), brassicas (cabbage, broccoli), and mushrooms.

-

Snack Foods: In savory snack seasonings, it can provide a potent umami and roasted background note.

Fragrance Applications

The use of sulfurous compounds in fine fragrance is more niche but can lead to highly innovative and distinctive creations.

-

Gourmand Fragrances: In gourmand perfumes with coffee, chocolate, or nutty accords, it can provide an authentic roasted and slightly savory nuance.

-

Leathery and Smoky Accords: It can contribute to the creation of smoky, leathery, and animalic notes, adding a raw and intense character.

-

Special Effects: In avant-garde perfumery, it can be used to create surprising and unconventional accords, such as mineralic, earthy, or industrial scents.

Methodologies and Protocols

This section provides detailed protocols for the laboratory-scale synthesis, quality control, and sensory evaluation of methyl(4-methylbenzyl)sulfane.

Protocol for Laboratory-Scale Synthesis

A plausible and efficient method for the synthesis of unsymmetrical sulfides like methyl(4-methylbenzyl)sulfane is through a nucleophilic substitution reaction analogous to the Williamson ether synthesis.[8] This involves the reaction of a 4-methylbenzyl halide with a methyl mercaptan source.

Reaction Scheme:

Materials and Reagents:

-

4-Methylbenzyl chloride (or bromide)

-

Sodium thiomethoxide (or generated in situ from methanethiol and a base like sodium hydroxide)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (for drying)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (1.0 equivalent) in the chosen anhydrous solvent.

-

Reaction: Slowly add a solution of 4-methylbenzyl chloride (1.0 equivalent) in the same solvent to the stirred solution of sodium thiomethoxide at room temperature. An ice bath can be used to control any initial exotherm.

-

Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure methyl(4-methylbenzyl)sulfane.

Caption: Synthesis workflow for methyl(4-methylbenzyl)sulfane.

Protocol for Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for ensuring the purity and identity of flavor and fragrance compounds.[9][10][11][12][13]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) for quantification.

-

Mass Spectrometer: Capable of electron ionization (EI) at 70 eV.

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of compound.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

MS Ion Source Temperature: 230°C.

-

Mass Range: 40-400 amu.

Sample Preparation:

-

Prepare a 1% solution of the synthesized methyl(4-methylbenzyl)sulfane in a suitable solvent (e.g., ethanol or dichloromethane).

-

Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

-

Purity Assessment: Determine the purity by calculating the peak area percentage from the FID chromatogram.

-

Identity Confirmation: Confirm the identity of the main peak by comparing its mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern. Expected fragments would include the molecular ion, the tropylium ion (m/z 91) from the benzyl moiety, and fragments corresponding to the loss of a methyl or thiomethyl group.

Table 2: Hypothetical GC-MS Data for Methyl(4-methylbenzyl)sulfane

| Parameter | Predicted Value |

| Retention Time | Dependent on the specific GC conditions, but expected to be in the mid-to-late region of the chromatogram for a standard non-polar column. |

| Molecular Ion (M+) | m/z 152 |

| Key Fragmentation Ions | m/z 137 ([M-CH3]+), m/z 105 ([M-SCH3]+), m/z 91 (tropylium ion) |

| Purity Specification | >98% for flavor and fragrance applications. |

Protocol for Sensory Evaluation

Sensory evaluation is critical for determining the odor profile and appropriate usage levels of a new aroma chemical.[14][15][16][17][18]

Odor Profile Description:

-

Preparation: Prepare a series of dilutions of the purified compound in a neutral solvent (e.g., ethanol or dipropylene glycol) at concentrations of 10%, 1%, 0.1%, and 0.01%.

-

Evaluation: Dip fragrance blotters into each dilution and allow the solvent to evaporate for a few seconds.

-

Panel: A panel of trained sensory analysts should evaluate the blotters at different time intervals (top note, middle note, and dry down) and record the odor descriptors.

Odor Threshold Determination:

-

Methodology: Use a triangle test or a similar forced-choice method.[15]

-

Procedure: Prepare a series of dilutions in a suitable base (e.g., water for flavor, unscented solvent for fragrance). Present panelists with three samples, two of which are blanks and one contains the diluted compound. Ask the panelists to identify the odd sample.

-

Analysis: The odor threshold is defined as the concentration at which a statistically significant portion of the panel can correctly identify the sample containing the compound.

Caption: Workflow for sensory evaluation of a new aroma chemical.

Safety and Handling

As with any new chemical, methyl(4-methylbenzyl)sulfane should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the neat material.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially during synthesis and when handling concentrated solutions.

-

Irritation: Based on related compounds like benzyl methyl sulfide, it may be irritating to the skin, eyes, and respiratory system.[19]

A full safety data sheet (SDS) should be developed based on experimental toxicological data before commercial use.

Conclusion

Methyl(4-methylbenzyl)sulfane represents a promising, albeit potent, aroma chemical for the creation of innovative flavor and fragrance profiles. Its predicted sensory characteristics—a dominant savory and roasted core with subtle spicy and sweet nuances—make it a versatile ingredient for a range of applications. The protocols outlined in this guide provide a framework for its synthesis, analysis, and evaluation, enabling researchers and creators to explore its full potential. As with all powerful flavor and fragrance materials, careful and controlled use is paramount to achieving the desired sensory impact.

References

-

Benzyl methyl sulfide (CAS 766-92-7): Odor profile, Properties, & IFRA compliance. The Good Scents Company. [Link]

-

Benzyl methyl sulfide | C8H10S | CID 13016 - PubChem. National Center for Biotechnology Information. [Link]

-

benzyl methyl sulfide, 766-92-7. The Good Scents Company. [Link]

-

Benzyl methyl sulfide - Hazardous Agents - Haz-Map. Haz-Map. [Link]

-

Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents | ACS Combinatorial Science. ACS Publications. [Link]

-

The Significance of Volatile Sulfur Compounds in Food Flavors | ACS Symposium Series. ACS Publications. [Link]

-

Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. [Link]

-

From craftsmanship to science: A toolbox for sensory analysis in perfumery - TimTul. TimTul. [Link]

-

Flavouring group evaluation 419 (FGE.419): 2‐methyl‐1‐(2‐(5‐(p‐tolyl)‐1H‐imidazol‐2‐yl)piperidin‐1‐yl)butan‐1‐one - PMC. National Center for Biotechnology Information. [Link]

-

SENSORY EVALUATION TECHNIQUES DO'S & DON'TS - Sitaram Dixit. LinkedIn. [Link]

-

C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions - Shimadzu. Shimadzu Corporation. [Link]

-

The Significance of Volatile Sulfur Compounds in Food Flavors - ResearchGate. ResearchGate. [Link]

-

Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]

-

Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Ayton Global Research. [Link]

-

Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents | ACS Combinatorial Science. ACS Publications. [Link]

-

Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry - Research and Reviews. Research and Reviews: Journal of Food and Dairy Technology. [Link]

-

The Importance of Analyzing Sulphur Compounds in Food | LCGC International. LCGC International. [Link]

-

PHENOL AND PHENOL DERIVATIVES - Inchem.org. INCHEM. [Link]

-

Using GC-MS to Analyze the Flavors in Fruit - AZoLifeSciences. AZoLifeSciences. [Link]

-

Sensory approach to measure fragrance intensity on the skin | Request PDF - ResearchGate. ResearchGate. [Link]

-

Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC. National Center for Biotechnology Information. [Link]

-

Video: Preparation and Reactions of Sulfides - JoVE. Journal of Visualized Experiments. [Link]

-

Sensory Evaluation Techniques Eirini Christodoulaki BSc Chemistry MSc Food Product Development Management. SlideShare. [Link]

-

Food, Flavors, Fragrances, and Related Compounds: GC-MS Library. Wiley Science Solutions. [Link]

-

A Facile Synthesis of Unsymmetrical Sulfides Under Phase Transfer Conditions. Taylor & Francis Online. [Link]

-

Flavor Aspects of Pulse Ingredients. Cereal Chemistry. [Link]

-

The Significance of Volatile Sulfur Compounds in Food Flavors - American Chemical Society. ACS Publications. [Link]

-

methyl benzyl disulfide, 699-10-5 - The Good Scents Company. The Good Scents Company. [Link]

-

Unraveling the Role of Flavor Structure and Physicochemical Properties in the Binding Phenomenon with Commercial Food Protein Isolates - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Profile of the Functional Categories of Food Additives in Industrial Foods Marketed in Senegal - SciRP.org. Scientific Research Publishing. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scent.vn [scent.vn]

- 7. Flavouring group evaluation 419 (FGE.419): 2‐methyl‐1‐(2‐(5‐(p‐tolyl)‐1H‐imidazol‐2‐yl)piperidin‐1‐yl)butan‐1‐one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Preparation and Reactions of Sulfides [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. shimadzu.com [shimadzu.com]

- 11. rroij.com [rroij.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. Food, Flavors, Fragrances, and Related Compounds: GC-MS Library - Wiley Science Solutions [sciencesolutions.wiley.com]

- 14. media.timtul.com [media.timtul.com]

- 15. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 16. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]

- 17. researchgate.net [researchgate.net]

- 18. pac.gr [pac.gr]

- 19. benzyl methyl sulfide, 766-92-7 [thegoodscentscompany.com]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Methyl(4-methylbenzyl)sulfane

Abstract